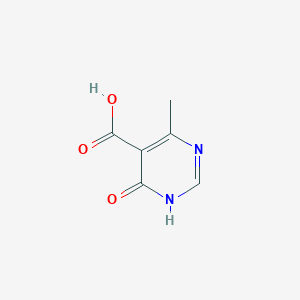

![molecular formula C22H18ClN3O B2513053 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime CAS No. 478257-25-9](/img/structure/B2513053.png)

6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

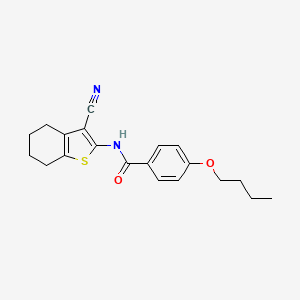

Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Pyridine-3-carbaldehyde, also known as nicotinaldehyde, is an organic compound with the formula C5H4NCHO .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can form complexes with copper (II) salts, which have been examined for their catecholase activity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

The chemical compound 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime is a subject of interest in synthetic organic chemistry for its potential use in various chemical reactions and the synthesis of heterocyclic compounds. While direct studies on this specific compound are limited, research on similar imidazo[1,2-a]pyridine derivatives provides insights into their applications:

Formation of Pyrazolo[4,3-c]pyridines : The reactivity of chloro-phenyl-pyrazole-carbaldehydes in Sonogashira-type cross-coupling reactions and subsequent cyclization to form pyrazolo[4,3-c]pyridines and their oxides highlights the utility of similar structures in synthesizing complex heterocyclic systems (Vilkauskaitė et al., 2011). These processes underline the potential of 6-chloro-2-phenylimidazo[1,2-a]pyridine derivatives in constructing pharmacologically relevant scaffolds.

Fluorescent Molecular Rotors : The development of fluorescent molecular rotors (FMRs) using 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde derivatives showcases the application of these compounds in sensing technologies. The ability of these FMRs to exhibit enhanced emission in viscous environments points to their potential in biological imaging and viscosity sensing (Jadhav & Sekar, 2017).

Corrosion Inhibition : Imidazopyridine derivatives have demonstrated effectiveness as corrosion inhibitors for carbon steel in acidic media. Their adsorption onto metal surfaces suggests a protective role against corrosion, making them valuable in materials science and engineering (Ech-chihbi et al., 2019).

Mecanismo De Acción

Imidazo[1,2-a]pyridines

This is a class of compounds that has attracted significant interest due to their diverse biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Oximes

The compound is an oxime, which is a class of compounds that are formed by the reaction of an aldehyde or ketone with hydroxylamine . Oximes have various applications in organic chemistry.

Propiedades

IUPAC Name |

(E)-1-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-[(3-methylphenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O/c1-16-6-5-7-17(12-16)15-27-24-13-20-22(18-8-3-2-4-9-18)25-21-11-10-19(23)14-26(20)21/h2-14H,15H2,1H3/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRTZWLBIYLPGL-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CON=CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CO/N=C/C2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2512970.png)

![N-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2512976.png)

![2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide](/img/structure/B2512985.png)

![N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine](/img/structure/B2512987.png)

![2-{[1-(3-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2512990.png)

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2512991.png)

![1-[(4-tert-butylphenyl)methyl]-3-[(3,4-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2512992.png)